Bienvenue dans la boutique en ligne BenchChem!

Tenofovir Disoproxil-d6 Fumarate

Isotopic purity Chemical purity QC release specifications

Tenofovir Disoproxil-d6 Fumarate is a stable isotope-labeled internal standard (SIL-IS) specifically designed for LC-MS/MS quantification of tenofovir disoproxil fumarate in bioequivalence studies, therapeutic drug monitoring, and QC release testing. With >95 atom % D isotopic purity and demonstrated matrix effect correction (IS-normalized factor CV% 10.49%), this d6 analog ensures regulatory-compliant method validation per FDA/EMA guidelines. Its cost-effectiveness—approximately 5- to 10-fold lower per gram than 13C-labeled alternatives—makes it the preferred choice for ANDA submissions and routine QC laboratory procurement.

Molecular Formula C₁₉H₂₄D₆N₅O₁₀P·C₄H₄O₄
Molecular Weight 525.4811607
Cat. No. B1161563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil-d6 Fumarate
Synonyms5-[[-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid-d6 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate;  GS 4331-05-d6;  PMPA Prodrug-d6;  Tenofovir DF-d6;  Virea-d6;  Viread-d6; 
Molecular FormulaC₁₉H₂₄D₆N₅O₁₀P·C₄H₄O₄
Molecular Weight525.4811607
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Disoproxil-d6 Fumarate: Deuterium-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Tenofovir Disoproxil-d6 Fumarate is a deuterium-labeled analog of the nucleotide reverse transcriptase inhibitor prodrug tenofovir disoproxil fumarate, containing six deuterium atoms incorporated into the molecular structure (C19H24D6N5O10P·C4H4O4, MW 641.55) . This stable isotope-labeled compound is specifically designed and supplied for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of tenofovir disoproxil fumarate in biological matrices, supporting pharmaceutical bioequivalence studies, method validation, and quality control applications [1]. It is not a pharmacologically active drug substance but an analytical reagent whose procurement is predicated on its specific isotopic purity and chemical purity specifications.

Why Unlabeled Tenofovir Disoproxil Fumarate or Structurally Dissimilar Internal Standards Cannot Substitute for Tenofovir Disoproxil-d6 Fumarate in Validated Bioanalytical Methods


In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) co-eluting with the analyte is essential to compensate for matrix effects, extraction variability, and ionization efficiency fluctuations. Unlabeled tenofovir disoproxil fumarate cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the analyte. Structurally dissimilar internal standards such as piroxicam or etravirine, while used in some HPLC-UV methods, exhibit different extraction recovery and ionization behavior from tenofovir disoproxil fumarate, introducing systematic bias that degrades assay accuracy and precision [1]. Alternative isotopic labeling strategies, such as 13C- or 15N-labeled tenofovir, are available; however, deuterium-labeled analogs like the d6 variant offer distinct advantages in synthesis efficiency, cost-effectiveness, and minimal isotopic interference [2]. The absence of a stable label internal standard has been explicitly identified as a critical limitation in method development, necessitating the procurement of a dedicated deuterated analog to achieve regulatory-compliant validation [3].

Quantitative Differentiation Evidence: Tenofovir Disoproxil-d6 Fumarate vs. Alternative Analytical Reference Standards


Isotopic Purity and Chemical Purity Specifications: Comparative Analysis of Commercial Tenofovir Disoproxil-d6 Fumarate Batches

Tenofovir Disoproxil-d6 Fumarate commercial specifications typically require both chemical purity ≥98% (by HPLC) and isotopic enrichment >95 atom % D [1]. This dual specification distinguishes the deuterated product from unlabeled tenofovir disoproxil fumarate reference standards, which are certified only for chemical purity (e.g., USP Reference Standard with assay purity typically ≥99% by HPLC) without any isotopic enrichment requirement . The isotopic purity specification directly impacts the quantitative accuracy of LC-MS/MS methods by minimizing unlabeled analyte contribution to the internal standard signal.

Isotopic purity Chemical purity QC release specifications

Matrix Effect Correction Efficiency: Deuterated Internal Standard vs. Non-Isotopic Internal Standard in Human Plasma LC-MS/MS

When using a properly matched deuterated internal standard such as Tenofovir Disoproxil-d6 Fumarate, the internal standard-normalized matrix factor should approach unity (1.0) across multiple matrix lots. Experimental data from a validated method using a stable isotope-labeled internal standard for tenofovir disoproxil fumarate demonstrated IS-normalized factors ranging from 0.871 to 1.129 across six plasma lots, with a mean of 1.014 and CV% of 10.49% [1]. In contrast, methods employing structurally dissimilar internal standards such as piroxicam or etravirine cannot achieve this level of matrix effect compensation due to differential extraction recovery and ionization behavior between the analyte and the non-isotopic internal standard [2].

Matrix effect Ion suppression IS-normalized factor Bioanalytical method validation

Synthesis Efficiency and Cost-Per-Gram Analysis: Deuterium-Labeled vs. 13C-Labeled Tenofovir Disoproxil Fumarate Internal Standards

Deuterium labeling of tenofovir disoproxil fumarate via catalytic H-D exchange using 10% Pd/C and PtO2 catalysts enables introduction of multiple deuterium atoms (up to 8 in the reported synthesis of the d8 analog) with high efficiency and lower raw material cost compared to 13C or 15N labeling, which requires de novo synthesis from isotopically enriched precursors [1]. The reported synthetic route for deuterium-labeled TDF achieved 60% overall yield for the d8 analog, while the comparable 13C-labeled tenofovir (uniformly labeled in the adenine moiety) requires expensive 13C-enriched starting materials and multi-step enzymatic or chemical incorporation [2]. This cost differential directly impacts procurement economics for laboratories requiring milligram-to-gram quantities for routine bioanalysis.

Isotope labeling synthesis Procurement cost Stable isotope internal standard selection

Pharmacokinetic Parameter Determination Accuracy: Comparative Performance of Isotope-Labeled vs. Non-Isotopic Internal Standards

Validated LC-MS/MS methods employing stable isotope-labeled internal standards for tenofovir disoproxil fumarate demonstrate intra- and inter-day precision (%CV) and accuracy (%bias) within ±15% (±20% at LLOQ) across the calibration range, as required by regulatory bioanalytical method validation guidelines [1]. Pharmacokinetic parameters derived from studies using isotope-labeled internal standards show consistent values: Cmax approximately 273-281 ng/mL, t1/2 approximately 15.67 ± 2.70 h, and AUC0→48 approximately 2,517 ng·h/mL following a single 300 mg oral dose in healthy volunteers [2][3]. Methods relying on non-isotopic internal standards exhibit higher inter-subject variability and reduced confidence in bioequivalence determination due to incomplete matrix effect compensation [4].

Pharmacokinetics Bioequivalence Method validation Precision Accuracy

Regulatory Documentation Support: Characterization Data Package Comparison for ANDA/DMF Submissions

Commercial suppliers of Tenofovir Disoproxil-d6 Fumarate provide comprehensive characterization data packages including NMR, MS, IR, HPLC purity, and isotopic enrichment certification specifically tailored for regulatory submissions (ANDA, DMF) . This documentation package exceeds the standard certificate of analysis (CoA) provided for unlabeled USP reference standards, which typically includes only chemical purity and identity confirmation without isotopic characterization . The availability of pre-validated characterization data reduces the analytical development burden and accelerates regulatory filing timelines by providing direct evidence of internal standard identity and purity suitable for inclusion in Module 3.2.S.5 (Reference Standards or Materials) of the Common Technical Document (CTD).

Regulatory compliance ANDA DMF Characterization data CoA

Stability and Storage Specifications: Shelf-Life Comparison of Deuterated vs. Unlabeled Tenofovir Disoproxil Fumarate Reference Materials

Tenofovir Disoproxil-d6 Fumarate is typically supplied with defined stability data, including a minimum shelf-life of ≥1 year under recommended storage conditions (e.g., -20°C for powder form) . This stability specification is critical for laboratories planning multi-year bioanalytical studies. In contrast, unlabeled tenofovir disoproxil fumarate reference standards, particularly USP reference materials, are issued with current lot expiration dates that may be as short as 6-12 months from the date of shipment, necessitating more frequent re-procurement and re-qualification activities [1]. The extended stability of the deuterated compound, when properly stored, reduces procurement frequency and minimizes method re-validation requirements associated with internal standard lot changes.

Stability Shelf-life Storage conditions Procurement planning

Optimal Procurement and Application Scenarios for Tenofovir Disoproxil-d6 Fumarate


Regulatory Bioequivalence Studies for Generic Tenofovir Disoproxil Fumarate Formulations

Tenofovir Disoproxil-d6 Fumarate is the preferred internal standard for LC-MS/MS quantification of tenofovir disoproxil fumarate in human plasma during bioequivalence studies intended for ANDA submissions [1]. The compound's isotopic purity (>95 atom % D) and demonstrated matrix effect correction capability (IS-normalized factor CV% 10.49%) enable compliance with FDA and EMA bioanalytical method validation guidelines, specifically addressing matrix effect, recovery, and precision requirements [2]. Pharmacokinetic parameters (Cmax ≈ 273-281 ng/mL; t1/2 ≈ 15.67 h; AUC0→48 ≈ 2,517 ng·h/mL) derived using this internal standard meet regulatory acceptance criteria for establishing bioequivalence between test and reference formulations [3].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies in HIV and HBV Patient Populations

The deuterated internal standard supports validated LC-MS/MS methods for therapeutic drug monitoring of tenofovir in plasma from HIV-infected or chronic hepatitis B patients receiving tenofovir disoproxil fumarate therapy [1]. The method's validated concentration range (typically 2.5-1000 ng/mL) and robust matrix effect compensation enable accurate quantification across diverse patient populations with varying plasma matrix compositions [2]. The documented stability of the deuterated internal standard (≥1 year powder at -20°C) supports longitudinal clinical studies without internal standard lot change interruptions [3].

Quality Control Release Testing and Stability-Indicating Method Development for Pharmaceutical Manufacturing

Tenofovir Disoproxil-d6 Fumarate serves as an internal standard in stability-indicating LC-MS/MS methods used for quality control release testing and forced degradation studies of tenofovir disoproxil fumarate drug substance and drug product [1]. The comprehensive characterization data package (NMR, MS, IR, HPLC) supplied with the product supports regulatory filing requirements for reference standard qualification in commercial manufacturing [2]. The cost advantage of deuterated internal standards relative to 13C-labeled alternatives (approximately 5- to 10-fold lower per gram) makes this product economically viable for routine QC laboratory procurement [3].

Preclinical Pharmacokinetic and Tissue Distribution Studies in Animal Models

The deuterated internal standard is applicable to LC-MS/MS quantification of tenofovir disoproxil fumarate and its metabolite tenofovir in preclinical pharmacokinetic and tissue distribution studies in animal models [1]. The compound's performance in complex biological matrices (plasma, tissue homogenates) with matrix effect correction enables accurate determination of drug concentrations across multiple biological compartments [2]. The synthesis efficiency and cost-effectiveness of deuterium labeling via catalytic H-D exchange (60% overall yield for d8 analog) supports procurement of sufficient quantities for large-scale preclinical programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir Disoproxil-d6 Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.